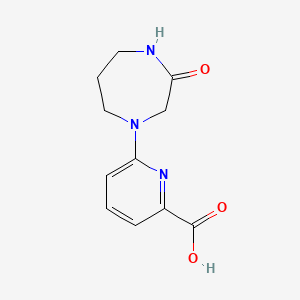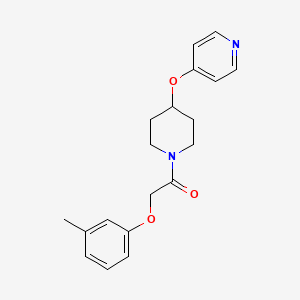
6-(3-Oxo-1,4-diazepan-1-yl)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-(3-Oxo-1,4-diazepan-1-yl)picolinic acid” is a derivative of picolinic acid . Picolinic acid is a natural compound produced by mammalian cells and has been found to block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . It is known to help in the absorption of zinc and other trace elements from our gut .
Physical And Chemical Properties Analysis
Picolinic acid is a white solid that is soluble in water . Its molar mass is 123.111 g·mol−1 . The specific physical and chemical properties of “6-(3-Oxo-1,4-diazepan-1-yl)picolinic acid” are not provided in the available resources.Applications De Recherche Scientifique
Coordination Chemistry and Ligand Design
The synthesis and study of hexadentate picolinic acid-based ligands, such as those appended to bispidine structures, have demonstrated their high preorganization for octahedral coordination geometries. These ligands are especially suited for complexing with metal ions like Cu^II, Ni^II, Zn^II, Co^II, and Ga^III due to their structural predisposition for tetragonal symmetries, making them valuable in coordination chemistry and potentially in catalysis and materials science (Comba et al., 2016).
Photophysical Applications
Research on 6-phosphoryl picolinic acids as sensitizers for europium and terbium highlights their utility in creating luminescent materials. The study found that these compounds, once complexed with lanthanide ions, display enhanced luminescence, with specific complexes showing significant quantum yields in aqueous solutions. This suggests their application in designing new luminescent markers or sensors for various analytical purposes (Andres & Chauvin, 2011).
Chemical Synthesis
The exploration of diazepine derivatives, including those related to 6-(3-Oxo-1,4-diazepan-1-yl)picolinic acid, has been an area of interest for synthetic chemists. For example, the synthesis of 6-amino-1-benzyl-4-methylhexahydro-1H-1,4-diazepine outlines a methodological approach to accessing a range of diazepine compounds, which could be useful in the development of new pharmaceuticals or in materials chemistry (Kato et al., 1995).
Mécanisme D'action
Target of Action
The primary targets of 6-(3-Oxo-1,4-diazepan-1-yl)picolinic acid are currently unknown. This compound is a derivative of picolinic acid , which has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects . .
Biochemical Pathways
The biochemical pathways affected by 6-(3-Oxo-1,4-diazepan-1-yl)picolinic acid are currently unknown. Picolinic acid, from which this compound is derived, is a catabolite of the amino acid tryptophan through the kynurenine pathway . It is unclear whether this derivative affects the same or different pathways.
Result of Action
The molecular and cellular effects of 6-(3-Oxo-1,4-diazepan-1-yl)picolinic acid’s action are currently unknown. As a derivative of picolinic acid, it may share some of the same effects, such as neuroprotective, immunological, and anti-proliferative activities . .
Orientations Futures
Propriétés
IUPAC Name |
6-(3-oxo-1,4-diazepan-1-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c15-10-7-14(6-2-5-12-10)9-4-1-3-8(13-9)11(16)17/h1,3-4H,2,5-7H2,(H,12,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLSVQMZIDYKNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CN(C1)C2=CC=CC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Oxo-1,4-diazepan-1-yl)picolinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2996433.png)

![N-(3,4-dimethoxyphenethyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2996440.png)

![Methyl 6-[(4-chlorophenyl)sulfanyl]-5-cyano-2-methylnicotinate](/img/structure/B2996443.png)

![ethyl 2-[3-[(E)-2-(4-methylphenyl)ethenyl]-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]propanoate](/img/structure/B2996445.png)



![3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride](/img/structure/B2996451.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2996453.png)
![4-({[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2996454.png)